molecular formula C14H20N4O2 B12894980 4-(4-((2-Amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)phenol CAS No. 132786-13-1

4-(4-((2-Amino-4,5-dihydro-5-oxazolyl)methyl)-1-piperazinyl)phenol

Cat. No.: B12894980
CAS No.: 132786-13-1
M. Wt: 276.33 g/mol
InChI Key: SVCKXMSSGFPRCL-UHFFFAOYSA-N
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Description

4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol is a complex organic compound that features a phenol group, a piperazine ring, and an oxazoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol typically involves multiple steps:

    Formation of the oxazoline ring: This can be achieved by reacting an appropriate amino alcohol with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the piperazine ring: The oxazoline intermediate is then reacted with a piperazine derivative, often under nucleophilic substitution conditions.

    Introduction of the phenol group: Finally, the phenol group is introduced, typically through a coupling reaction with a phenolic compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxazoline ring can be reduced to form amino alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve halogenated compounds and bases such as sodium hydroxide.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amino alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. The oxazoline moiety can act as a ligand for metal ions, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)benzoic acid
  • 4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)benzaldehyde

Uniqueness

4-(4-((2-Amino-4,5-dihydrooxazol-5-yl)methyl)piperazin-1-yl)phenol is unique due to the presence of both a phenol group and an oxazoline ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

CAS No.

132786-13-1

Molecular Formula

C14H20N4O2

Molecular Weight

276.33 g/mol

IUPAC Name

4-[4-[(2-amino-4,5-dihydro-1,3-oxazol-5-yl)methyl]piperazin-1-yl]phenol

InChI

InChI=1S/C14H20N4O2/c15-14-16-9-13(20-14)10-17-5-7-18(8-6-17)11-1-3-12(19)4-2-11/h1-4,13,19H,5-10H2,(H2,15,16)

InChI Key

SVCKXMSSGFPRCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2CN=C(O2)N)C3=CC=C(C=C3)O

Origin of Product

United States

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